N-oleoylsarcosine acid calcium salt

描述

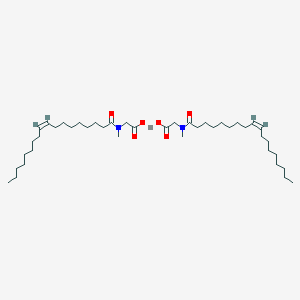

N-Oleoylsarcosine acid calcium salt is a calcium-based surfactant derived from the condensation of oleic acid (C18:1 cis-9) with sarcosine (N-methylglycine). Structurally, it consists of an oleoyl fatty acid chain linked to the nitrogen of sarcosine, with a calcium counterion replacing the hydrogen of the carboxylic acid group. This compound is typically a light yellow to brown liquid at room temperature, with a molecular weight of approximately 353.55 g/mol (C₂₁H₃₉NO₃·Ca) . Its key properties include a density of 0.961 g/cm³, melting point of 16–17°C, and boiling point of ~499°C, making it thermally stable for industrial applications such as corrosion inhibition, emulsification, and lubricant formulations .

The calcium salt form enhances stability in formulations requiring divalent cation compatibility, distinguishing it from sodium or potassium salts.

属性

CAS 编号 |

16026-16-7 |

|---|---|

分子式 |

C42H76CaN2O6 |

分子量 |

745.1 g/mol |

IUPAC 名称 |

calcium;2-[methyl-[(Z)-octadec-9-enoyl]amino]acetate |

InChI |

InChI=1S/2C21H39NO3.Ca/c2*1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;/h2*10-11H,3-9,12-19H2,1-2H3,(H,24,25);/q;;+2/p-2/b2*11-10-; |

InChI 键 |

YUYLGIXKGUIIBR-DEZACRSWSA-L |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].[Ca+2] |

手性 SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N(CC(=O)[O-])C.CCCCCCCC/C=C\CCCCCCCC(=O)N(CC(=O)[O-])C.[Ca+2] |

规范 SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].[Ca+2] |

其他CAS编号 |

16026-16-7 |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

产品来源 |

United States |

准备方法

Schotten-Baumann Reaction with Calcium Hydroxide

The classical Schotten-Baumann method, used for sodium salts, can be adapted for calcium by substituting sodium hydroxide with calcium hydroxide.

Reaction Steps:

Limitations:

High-Temperature Condensation with Calcium Oxide

A solvent-free approach avoids oleoyl chloride synthesis, leveraging direct condensation between oleic acid, sarcosine, and calcium oxide.

Reaction Mechanism:

Optimized Parameters :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 160–170°C | Maximizes dehydration |

| Reaction Time | 8–10 hours | 90–92% conversion |

| Calcium Oxide Ratio | 1:2 (CaO:acid) | Prevents excess base |

| Nitrogen Sparging | Continuous | Removes |

Post-Reaction Processing :

Transesterification of Methyl Oleate

Methyl oleate offers a milder alternative to oleic acid, reducing side reactions.

Procedure :

-

Reaction Setup :

Methyl oleate, calcium sarcosinate, and calcium methoxide () in methanol. -

Conditions :

Advantages :

-

Lower energy input vs. high-temperature methods.

-

Minimal byproduct formation.

Purification and Characterization

Purification Techniques

Analytical Data

| Property | Value | Method |

|---|---|---|

| Melting Point | 105–110°C | DSC |

| Solubility (25°C) | 0.1 g/L (water), 50 g/L (ethanol) | Gravimetric |

| Calcium Content | 4.8–5.2% (theoretical: 5.1%) | ICP-OES |

| Critical Micelle Concentration | 0.8 mM (in 0.1 M NaCl) | Surface Tension |

化学反应分析

Types of Reactions

Oxidation: Oleylsarcosine can undergo oxidation reactions, particularly at the olefinic double bond in the oleyl chain.

Reduction: Reduction reactions can occur at the carbonyl group of the sarcosine head.

Substitution: Substitution reactions can take place at the nitrogen atom of the sarcosine head group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Products include epoxides or diols.

Reduction: Products include alcohols or amines.

Substitution: Products include N-alkyl or N-acyl derivatives.

科学研究应用

Chemistry

N-oleoylsarcosine acid calcium salt is used as a surfactant in various chemical formulations due to its amphiphilic nature. It is also employed in the synthesis of other complex molecules.

Biology

In biological research, oleylsarcosine, calcium salt is used to study membrane interactions and protein-lipid interactions due to its surfactant properties.

Medicine

The compound is investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs, due to its emulsifying properties.

Industry

In the industrial sector, oleylsarcosine, calcium salt is used as a corrosion inhibitor in metalworking fluids and as an emulsifier in various formulations .

作用机制

N-oleoylsarcosine acid calcium salt exerts its effects primarily through its amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic environments. The sarcosine head group forms chelate-like structures with polar and charged surfaces, such as metals, providing corrosion inhibition . The long oleyl chain interacts with hydrophobic surfaces, aiding in emulsification.

相似化合物的比较

Comparison with Similar Compounds

N-Oleoylsarcosine acid calcium salt belongs to the acyl sarcosinate family, a class of amphiphilic compounds with variable fatty acid chains and counterions. Below is a comparative analysis with structurally related compounds:

Table 1: Key Properties of Acyl Sarcosinates

Structural and Functional Differences

- Chain Length and Hydrophobicity : Longer fatty acid chains (e.g., oleoyl C18 vs. lauroyl C12) increase hydrophobicity, reducing water solubility but enhancing lipid compatibility. This makes N-oleoylsarcosine Ca salt ideal for oil-based lubricants, whereas shorter-chain derivatives like sodium lauroyl sarcosinate excel in aqueous formulations (e.g., shampoos) .

- Counterion Effects: Calcium’s divalent nature improves chelation stability in hard water, unlike monovalent sodium, which prioritizes solubility. Sodium salts are thus preferred in detergents, while calcium salts serve niche roles in metalworking fluids .

- Thermal Stability : The high boiling point (~499°C) of N-oleoylsarcosine derivatives exceeds that of shorter-chain analogs (e.g., sodium lauroyl sarcosinate, ~250°C), enabling high-temperature applications .

Industrial and Economic Considerations

- Cost : Calcium salts are costlier to produce due to the Schotten-Baumann reaction’s inefficiencies, whereas sodium salts benefit from streamlined commercial synthesis .

- Regulatory Status: Sodium lauroyl sarcosinate is USP/NF-compliant (purity ≥92%) and widely accepted in cosmetics, while calcium salts remain niche and lack pharmacopeial monographs .

常见问题

Q. What safety protocols are recommended for lab handling?

- Guidelines :

- PPE : Nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation (GHS05/06 precautions).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Analogous sodium salts show acute toxicity (LD₅₀ ~200 mg/kg), warranting stringent controls .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。